[4-(Benzyloxy)-3-ethoxyphenyl]methanol
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Overview
Description
[4-(Benzyloxy)-3-ethoxyphenyl]methanol: is an organic compound with a complex structure that includes a benzyloxy group, an ethoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-ethoxyphenyl]methanol typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the benzyloxy derivative, which is then reduced to the corresponding methanol derivative using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)-3-ethoxyphenyl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-ethoxybenzaldehyde or 4-(Benzyloxy)-3-ethoxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-ethoxyphenylmethane.
Substitution: Products depend on the nucleophile used, such as 4-(Benzyloxy)-3-ethoxyphenylmethanol derivatives with different substituents.
Scientific Research Applications
[4-(Benzyloxy)-3-ethoxyphenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3-ethoxyphenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific biological or chemical system in which the compound is applied.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxyphenylmethanol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Benzyloxy)-3-bromophenylmethanol: Similar structure but with a bromine atom instead of an ethoxy group.
Uniqueness
[4-(Benzyloxy)-3-ethoxyphenyl]methanol is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C16H18O3 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
(3-ethoxy-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H18O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-10,17H,2,11-12H2,1H3 |
InChI Key |
OKRVVDSHAJFZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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